molecular formula C11H10N2O2 B1303014 [3-(2-Pyrimidinyloxy)phenyl]methanol CAS No. 82440-25-3

[3-(2-Pyrimidinyloxy)phenyl]methanol

Cat. No.: B1303014
CAS No.: 82440-25-3
M. Wt: 202.21 g/mol
InChI Key: CHGNNFYTJABKLC-UHFFFAOYSA-N
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Description

[3-(2-Pyrimidinyloxy)phenyl]methanol: is a heterocyclic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by a phenyl ring substituted with a pyrimidinyloxy group and a methanol group. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .

Scientific Research Applications

Chemistry: [3-(2-Pyrimidinyloxy)phenyl]methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It can act as a ligand in biochemical assays .

Medicine: It is investigated for its role in modulating biological pathways and its potential as a drug candidate .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Safety and Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement associated with this classification is H317, which means it may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing to avoid contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [3-(2-Pyrimidinyloxy)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidinyloxy group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. The methanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison:

Uniqueness: [3-(2-Pyrimidinyloxy)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinyloxy group and a methanol group makes it a versatile building block in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

(3-pyrimidin-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGNNFYTJABKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376934
Record name [3-(2-pyrimidinyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82440-25-3
Record name [3-(2-pyrimidinyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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